![molecular formula C38H57N5O7S B13383718 4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)

4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

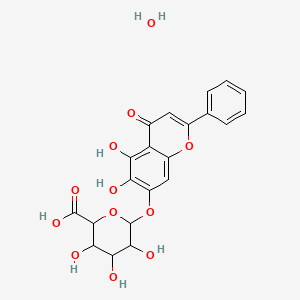

Tubulysin M is a potent cytotoxic agent derived from myxobacteria, renowned for its role in disrupting microtubule dynamics. It is a member of the tubulysin family, which are antimitotic tetrapeptides first reported by Höfle and coworkers in 2000 . Tubulysin M has shown significant potential in pharmaceutical advancements, particularly in developing targeted cancer therapies due to its ability to induce apoptosis in cancer cells while minimizing damage to healthy tissue .

Méthodes De Préparation

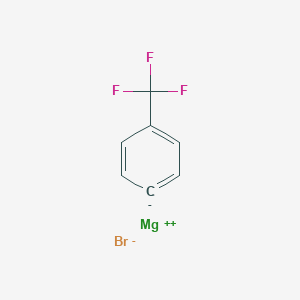

Synthetic Routes and Reaction Conditions: The synthesis of Tubulysin M involves complex organic reactions, typically starting with the fermentation of myxobacteria, followed by multi-step purification processes to achieve the desired purity and potency . One of the synthetic routes includes the preparation of tert-butoxycarbonyl-protected tubuvaline via transition metal-free aza-Michael conjugate addition between ethyl (E)-2-(4-methylpent-2-enoyl)thiazole-4-carboxylate and tert-butyl methylcarbamate in the presence of potassium hexamethyldisilazide in tetrahydrofuran .

Industrial Production Methods: Industrial production of Tubulysin M involves large-scale fermentation of myxobacteria, followed by extraction and purification processes. The meticulous production method ensures that the compound maintains its efficacy in pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Tubulysin M undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving Tubulysin M include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to maintain the integrity of the compound.

Major Products Formed: The major products formed from these reactions include various analogs of Tubulysin M, which are used in different scientific research applications .

Applications De Recherche Scientifique

Tubulysin M has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of antimitotic agents . In biology, Tubulysin M is used to investigate the mechanisms of microtubule dynamics and cell cycle regulation . In medicine, it is a crucial agent in developing targeted cancer therapies, particularly in antibody-drug conjugates (ADCs) that deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity . In industry, Tubulysin M is used in the production of high-purity pharmaceutical compounds .

Mécanisme D'action

Tubulysin M functions by binding to tubulin, inhibiting microtubule formation, and ultimately inducing apoptosis in cancer cells . This mechanism of action is crucial for its effectiveness in targeting rapidly dividing cells while sparing normal, healthy tissue. The molecular targets involved include tubulin and other proteins associated with the microtubule network .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Tubulysin M include other members of the tubulysin family, such as Tubulysin A, Tubulysin B, Tubulysin D, and Tubulysin E . Other natural products that bind to the peptide site include dolastatin 10, hemiasterlin, cryptophycins, and phomopsin A .

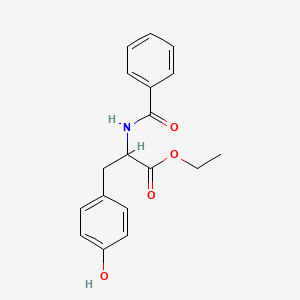

Uniqueness: What sets Tubulysin M apart from these similar compounds is its unique molecular structure, which includes a tetrapeptide core with a distinctive NO-acetal linkage, an unusual amino acid named tubuphenylalanine, and a highly functionalized L-isoleucine derivative . These structural features contribute to its strong binding affinity for tubulin and its potent cytotoxic properties.

Propriétés

IUPAC Name |

4-[[2-[1-acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBZYODNVHQLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline](/img/structure/B13383645.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B13383647.png)

![Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13383653.png)

![1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B13383661.png)

![4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13383669.png)

![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)

![tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13383722.png)